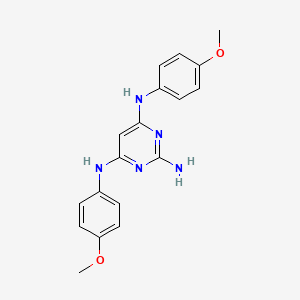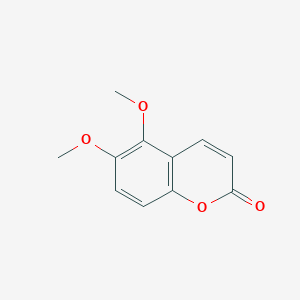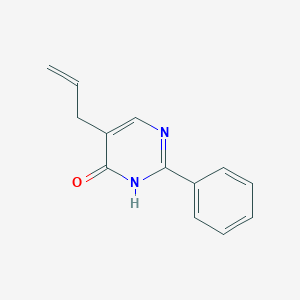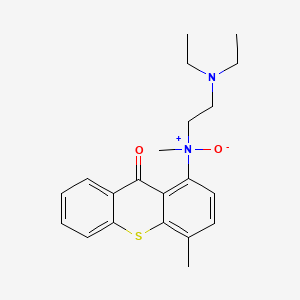
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diethylamino and methylamino groups, along with the thioxanthene core, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a thioxanthene precursor in the presence of a Lewis acid catalyst.
Introduction of the Diethylamino and Methylamino Groups: The diethylamino and methylamino groups can be introduced through nucleophilic substitution reactions. This involves reacting the thioxanthene core with diethylamine and methylamine under controlled conditions.
Oxidation to Form the N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to convert the N-oxide back to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, methylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional N-oxide derivatives, while reduction can yield the corresponding amine.
科学研究应用
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the N-oxide group enhances its ability to participate in redox reactions, which can further influence its biological activity.
相似化合物的比较
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry.
Dimethylaminoquinolines: Similar to methylaminoquinolines, but with an additional methyl group, leading to different chemical properties and applications.
Thiazoles: These compounds have a similar heterocyclic structure and are used in various biological and chemical applications.
Uniqueness
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is unique due to its combination of the thioxanthene core with diethylamino and methylamino groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
5648-52-2 |
|---|---|
分子式 |
C21H26N2O2S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-N,4-dimethyl-9-oxothioxanthen-1-amine oxide |
InChI |
InChI=1S/C21H26N2O2S/c1-5-22(6-2)13-14-23(4,25)17-12-11-15(3)21-19(17)20(24)16-9-7-8-10-18(16)26-21/h7-12H,5-6,13-14H2,1-4H3 |
InChI 键 |
LJASTAYOXCUWOP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC[N+](C)(C1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



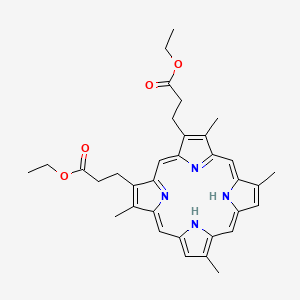
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
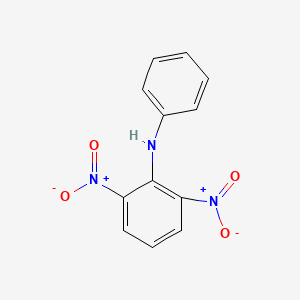
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

